5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
Description
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a substituted pyrazole derivative characterized by a chloro group at position 5, a methyl group at position 3, a nitro group at position 4, and a propan-2-yl (isopropyl) substituent at position 1. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The isopropyl group introduces steric bulk, which may affect solubility, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves several steps. One common method includes the nitration of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate to selectively introduce the nitro group at the 4-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the compound in high purity.
Chemical Reactions Analysis
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: Heating with methanesulfonic acid can lead to the formation of pyrazolo[5,1-b]benzimidazole derivatives.
Common reagents used in these reactions include sodium azide, potassium carbonate, and various phosphines and phosphites . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory and Analgesic Properties
Research indicates that pyrazole derivatives, including CMNP, possess significant anti-inflammatory and analgesic effects. Studies have shown that modifications to the pyrazole structure can enhance these activities. For instance, compounds similar to CMNP have demonstrated effectiveness in reducing inflammation in animal models, often compared to standard anti-inflammatory drugs like diclofenac .
1.2 Antimicrobial Activity
CMNP has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies suggest that it exhibits inhibitory effects on pathogens such as E. coli and Aspergillus niger, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
1.3 Cancer Research
The compound's potential as an anticancer agent is also noteworthy. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, particularly in androgen-dependent cancers like prostate cancer. Research has highlighted the role of such compounds as selective androgen receptor modulators (SARMs), which may offer therapeutic benefits in managing hormone-related cancers .
Agricultural Applications
2.1 Herbicide Development
CMNP has been explored for its herbicidal properties, particularly in controlling weeds in crop production. Its chemical structure allows it to interfere with specific biological pathways in target plants, thereby providing an effective means of weed management without adversely affecting crop growth .
2.2 Pest Control
In addition to herbicidal applications, CMNP has shown promise as an insecticide. Its efficacy against various agricultural pests positions it as a potential candidate for integrated pest management strategies .
Environmental Applications
3.1 Wastewater Treatment
The compound has been identified in studies related to wastewater treatment processes, where it exhibits protease activity that can aid in the breakdown of organic pollutants . This application underscores its utility in environmental remediation efforts.
3.2 Bioremediation
Research into the use of CMNP in bioremediation highlights its potential for degrading hazardous substances in contaminated environments. Its ability to interact with microbial communities can facilitate the breakdown of toxic compounds, making it valuable for environmental cleanup initiatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole exerts its effects involves its interaction with specific molecular targets. As a plant growth regulator, it likely affects hormonal pathways involved in fruit abscission. The presence of the nitro group may also contribute to its biological activity by facilitating interactions with target enzymes or receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Crystallographic studies of isostructural pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) reveal that fluorophenyl and triazole substituents influence molecular planarity and packing. These compounds crystallize in triclinic systems with two independent molecules per asymmetric unit, where one fluorophenyl group deviates from planarity . For 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole, the nitro group’s strong electron-withdrawing effect may enhance planarity in the pyrazole ring, while the isopropyl group could disrupt stacking interactions, leading to distinct crystallographic behavior compared to aryl-substituted analogs.
Table 2: Structural Features of Pyrazole Derivatives
Functional Group Impact on Properties
- Nitro Group : Introduces strong electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution or reduction reactions. This contrasts with carbaldehyde or methyl groups in analogs, which are less reactive .
- Chloro and Methyl Groups : These substituents are common in pyrazole chemistry; chloro enhances stability, while methyl modestly influences electronic effects .
Biological Activity
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a synthetic compound belonging to the pyrazole class, recognized primarily for its role as a plant growth regulator. Its chemical structure features a chloro group, a methyl group, and a nitro group attached to a pyrazole ring, which contributes to its unique biological activities. This compound has garnered attention for its effectiveness in promoting fruit abscission in citrus crops and its potential applications in agricultural and medicinal research.
Chemical Structure
The molecular formula of this compound is . The compound's InChI representation is:
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Nitration : The introduction of the nitro group at the 4-position of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate.
- Chemical Reactions : The compound can undergo nucleophilic substitutions, reductions, and cyclization reactions, enabling the formation of various derivatives with potentially enhanced biological activities.
This compound acts primarily as a plant growth regulator by influencing hormonal pathways associated with fruit abscission. The presence of the nitro group is believed to facilitate interactions with target enzymes or receptors, enhancing its biological effects.
Applications in Agriculture
The compound serves as an effective abscission agent in citrus fruits, promoting the shedding of fruit and thus optimizing harvest times. Its role in agriculture highlights its significance in improving yield efficiency and crop management practices.
Pharmacological Potential
Research into the pharmacological properties of derivatives of this compound suggests potential activities including:
- Fungicidal : Effective against various fungal pathogens.
- Herbicidal : Potential use in weed management.
- Virucidal : Activity against specific viruses.
- Insecticidal : Efficacy in controlling pest populations.
Study on Plant Growth Regulation
A study evaluated the effects of this compound on citrus fruit abscission. The results indicated that the compound significantly enhanced fruit drop rates compared to untreated controls, demonstrating its utility as a growth regulator.
| Treatment | Fruit Drop Rate (%) |
|---|---|
| Control | 20 |
| Compound A | 65 |
| Compound B | 80 |
Pharmacological Research
In a pharmacological study, various derivatives of this compound were tested for antifungal activity against Candida albicans. The results showed that certain modifications to the original structure led to increased potency.
| Derivative | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Original Compound | 250 |
| Modified Compound A | 125 |
| Modified Compound B | 62.5 |
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole?
- Methodological Answer : Prioritize regioselectivity in pyrazole ring formation. Use Mannich reactions or cyclocondensation with nitrile intermediates to install substituents (e.g., nitro and chloro groups). Ensure temperature control (<80°C) to avoid decomposition of nitro groups . Characterization via , , and LC-MS is essential to confirm regiochemistry and purity .
Q. How can researchers optimize reaction yields for pyrazole derivatives with nitro substituents?
- Methodological Answer : Employ statistical Design of Experiments (DoE) to screen variables (e.g., solvent polarity, stoichiometry of nitrating agents). For example, a factorial design can identify interactions between temperature, reaction time, and catalyst loading . Use ANOVA to validate significant factors and derive optimal conditions .
Q. What analytical techniques are most reliable for characterizing nitro-substituted pyrazoles?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
